molecular formula C11H22N2O B3234743 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol CAS No. 1353980-94-5

2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B3234743
CAS No.: 1353980-94-5
M. Wt: 198.31 g/mol
InChI Key: BVRBGLIDWYVYKO-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a chemical compound with the molecular formula C12H24N2O It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of cyclopropylmethylamine with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of cyclopropylmethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylmethyl ketone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-methanol
  • 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propanol
  • 2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-butanol

Uniqueness

2-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxyl group on the piperidine ring

Properties

IUPAC Name

2-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBGLIDWYVYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240488
Record name 1-Piperidineethanol, 3-(cyclopropylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-94-5
Record name 1-Piperidineethanol, 3-(cyclopropylmethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, 3-(cyclopropylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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